3-(Methylsulfanyl)-2H-1,4-benzoxazine
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Overview
Description
3-(Methylsulfanyl)-2H-1,4-benzoxazine: is an organic compound that belongs to the class of benzoxazines. Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring. The presence of a methylsulfanyl group at the third position of the benzoxazine ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylsulfanyl)-2H-1,4-benzoxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminophenol with a suitable methylsulfanyl-substituted aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the cyclization process. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. The industrial synthesis often employs automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-(Methylsulfanyl)-2H-1,4-benzoxazine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the oxazine ring, yielding simpler aromatic compounds.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzene ring or the oxazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Aromatic amines and phenols.
Substitution: Various substituted benzoxazines and benzene derivatives.
Scientific Research Applications
Chemistry: 3-(Methylsulfanyl)-2H-1,4-benzoxazine is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential bioactivity. It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Medicine: The compound’s potential medicinal properties are investigated for therapeutic applications. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and resins. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials.
Mechanism of Action
The mechanism of action of 3-(Methylsulfanyl)-2H-1,4-benzoxazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The methylsulfanyl group can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The oxazine ring may also play a role in stabilizing the compound’s conformation and enhancing its bioactivity.
Comparison with Similar Compounds
- 3-(Methylsulfanyl)benzenol
- 3-(Methylsulfanyl)propanal
- 3-(Methylsulfanyl)benzaldehyde
Comparison: Compared to similar compounds, 3-(Methylsulfanyl)-2H-1,4-benzoxazine exhibits unique properties due to the presence of the oxazine ring. This ring structure imparts additional stability and reactivity, making it more versatile in chemical synthesis and applications. The methylsulfanyl group further enhances its chemical reactivity and potential bioactivity, distinguishing it from other methylsulfanyl-substituted compounds.
Properties
CAS No. |
21744-76-3 |
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Molecular Formula |
C9H9NOS |
Molecular Weight |
179.24 g/mol |
IUPAC Name |
3-methylsulfanyl-2H-1,4-benzoxazine |
InChI |
InChI=1S/C9H9NOS/c1-12-9-6-11-8-5-3-2-4-7(8)10-9/h2-5H,6H2,1H3 |
InChI Key |
FYYDFKQRWBMIIP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=CC=CC=C2OC1 |
Origin of Product |
United States |
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